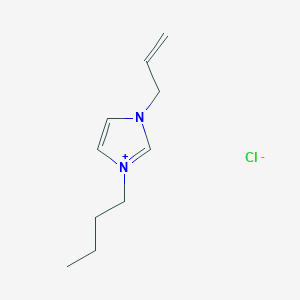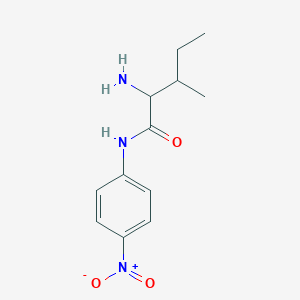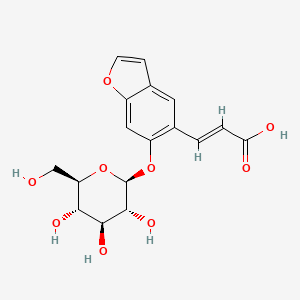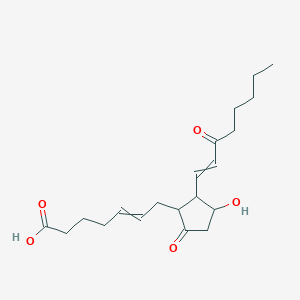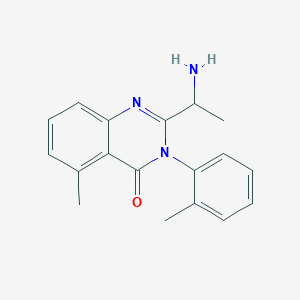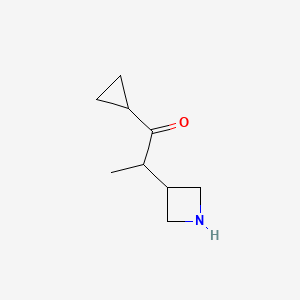
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a simple and efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Similar to the above compounds, used in medicinal chemistry.
Uniqueness
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(8-4-10-5-8)9(11)7-2-3-7/h6-8,10H,2-5H2,1H3 |
Clave InChI |
YTUREWMXYZACKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CNC1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)

![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
